molecular formula C18H15ClN2O3 B4210866 5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No.: B4210866
M. Wt: 342.8 g/mol
InChI Key: UURUTQSYIFTPCY-UHFFFAOYSA-N
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Description

“5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone” is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as acetyl, chloro, hydroxy, and phenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Functional Group Modifications: Introduction of the acetyl, chloro, hydroxy, and phenyl groups can be carried out through various organic reactions such as Friedel-Crafts acylation, halogenation, hydroxylation, and aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amines, thioethers.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
  • 5-acetyl-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Uniqueness

The unique combination of functional groups in “5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone” provides it with distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in designing specific reactions or applications in research and industry.

Properties

IUPAC Name

5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-10(22)15-16(11-5-3-2-4-6-11)20-18(24)21-17(15)12-7-8-14(23)13(19)9-12/h2-9,17,23H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURUTQSYIFTPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199901
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 2
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 3
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 4
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 5
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
Reactant of Route 6
5-acetyl-4-(3-chloro-4-hydroxyphenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

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